Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate
Description
Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate (CAS: 477312-67-7) is a chiral carbamate derivative featuring a 3-bromophenyl substituent on the ethyl backbone.
Properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
benzyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H16BrNO2/c1-12(14-8-5-9-15(17)10-14)18-16(19)20-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
WUKNNBIUNQMMQF-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (S)-(1-(3-bromophenyl)ethyl)amine under basic conditions. The reaction typically proceeds as follows:
- Dissolve (S)-(1-(3-bromophenyl)ethyl)amine in an organic solvent such as dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of benzyl (S)-(1-phenylethyl)carbamate.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Serves as an intermediate in the synthesis of biologically active molecules.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate involves its role as a protecting group for amines. The benzyl carbamate moiety can be selectively removed under specific conditions, allowing for the controlled release of the amine group. This selective deprotection is crucial in multi-step organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Bromine Position : The substitution pattern of bromine (3- vs. 4-position) significantly impacts electronic properties. For instance, the 4-bromo analog in may exhibit distinct reactivity in cross-coupling reactions compared to the 3-bromo derivative.
- Steric Effects : Bulky substituents like tert-butyldimethylsilyl (TBS) in improve stability but may hinder reaction kinetics.
Physicochemical Properties
- Melting Points : The TBS-protected analog has a higher melting point (79–80°C) compared to the ethyl carbamate (47°C), likely due to increased molecular rigidity from the silyl group.
Biological Activity
Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromophenyl group attached to a carbamate moiety. Its chemical structure can be represented as follows:
- Chemical Formula : CHBrNO
- CAS Number : 477312-67-7
The compound's structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.
Enzyme Inhibition
Research has indicated that various carbamate derivatives exhibit inhibitory effects on cholinesterases, which are critical enzymes in neurotransmission. This compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Inhibition Potency : The compound demonstrated moderate inhibitory activity against AChE with an IC value that suggests it could serve as a lead compound for further optimization in the development of cholinesterase inhibitors .
Antimicrobial Activity
In addition to its enzyme inhibition properties, this compound has been screened for antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various pathogens.
- Activity Against Bacteria : In vitro studies have reported that related compounds demonstrate activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The specific efficacy of this compound against these organisms remains to be fully elucidated but suggests potential for further investigation .
Cytotoxicity and Safety Profile
The cytotoxicity of this compound was assessed using human monocytic leukaemia THP-1 cell lines. Results indicated that the compound exhibited insignificant toxicity at therapeutic concentrations, which is a favorable characteristic for drug development .
Case Studies and Experimental Data
Several studies have contributed to the understanding of the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of substituents on the phenyl ring in modulating biological activity. For instance, variations in the bromine position and the nature of the carbamate group significantly influence both enzyme inhibition and antimicrobial potency .
Q & A
Q. Key Considerations :
- Steric hindrance from the 3-bromo substituent may slow reaction kinetics; extended reaction times (24–48 hrs) are recommended .
- Use anhydrous solvents to avoid hydrolysis of the carbamate group .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons from bromophenyl group) and δ 5.1 ppm (benzylic CH₂) confirm regiochemistry .
- ¹³C NMR : A carbonyl signal at ~155 ppm verifies the carbamate group .
- X-ray Crystallography : Resolve absolute stereochemistry (S-configuration) using SHELX software for refinement .
- IR Spectroscopy : Stretch at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate carbamate formation .
Data Cross-Validation : Discrepancies in NMR splitting patterns may indicate diastereomeric impurities; repeat analysis with chiral HPLC (Chiralpak AD-H column) .
Advanced: How can enantiomeric excess be optimized during synthesis?
Answer:
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to enhance stereoselectivity in the amine-carbamate coupling step .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- In Situ Monitoring : Track enantiomeric ratio via circular dichroism (CD) spectroscopy during reaction progression .
Validation : Compare experimental optical rotation ([α]D²⁵) with literature values for the (S)-enantiomer .
Advanced: How does the 3-bromo substituent influence reactivity in nucleophilic substitutions?
Answer:
- Electron-Withdrawing Effect : The bromine atom activates the phenyl ring for electrophilic aromatic substitution but deactivates it toward nucleophilic attacks .
- Reactivity Comparison :
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance, reducing reaction rates in SN2 mechanisms (e.g., with Grignard reagents) .
- Bromine vs. Methyl : Bromine lowers electron density at the para position, directing electrophiles to meta positions .
Experimental Evidence : Kinetic studies using Hammett plots show a ρ value of +1.2 for bromine, indicating strong electron withdrawal .
Advanced: How to resolve conflicting spectroscopic data during characterization?
Answer:
- Case Example : If ¹H NMR shows unexpected splitting, consider:
- Dynamic Effects : Rotamers around the carbamate bond may cause peak splitting at high temperatures; acquire spectra at 25°C and 60°C .
- Impurity Analysis : Use GC-MS to detect halogenated byproducts (e.g., debrominated derivatives) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set) .
Basic: What are common byproducts in this compound’s synthesis, and how are they identified?
Answer:
- Major Byproducts :
- Mitigation Strategies :
- Use argon atmosphere to prevent oxidative debromination .
- Add radical scavengers (e.g., BHT) during reflux .
Advanced: What in silico methods predict the compound’s biological activity?
Answer:
- Molecular Docking : Simulate binding to targets (e.g., serotonin transporters) using AutoDock Vina; the bromophenyl group shows hydrophobic interactions with Leu434 .
- QSAR Modeling : Correlate logP (calculated: 3.2) with membrane permeability using Molinspiration software .
- MD Simulations : Predict stability in biological membranes (GROMACS, 100 ns trajectory) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
